Carbonic Anhydrase Isoform Selectivity Profiling
A systematic study of halogenated N-substituted 4-aminobenzenesulfonamides demonstrated that the presence of fluorine in the β-position of the sulfonamide function strongly enhances human carbonic anhydrase (hCA) inhibition, while chlorinated analogs exhibit selectivity for tumor-associated isoforms hCA IX and XII [1]. Although the study did not evaluate the 2-chloro-6-fluoro isomer directly, class-level inference indicates that the simultaneous presence of chlorine at position 2 and fluorine at position 6 could impart a unique balance of potency and isoform selectivity compared to mono-halogenated or differently substituted analogs.
| Evidence Dimension | Inhibitory potency against hCA isoforms (Ki) |
|---|---|
| Target Compound Data | No direct Ki data available for 4-amino-N-(2-chloro-6-fluorophenyl)benzenesulfonamide |
| Comparator Or Baseline | Various halogenated 4-aminobenzenesulfonamides reported Ki values in the nanomolar to micromolar range for hCA I, II, IX, and XII |
| Quantified Difference | Not quantifiable for the target compound; class-level trend suggests positional halogenation modulates isoform selectivity |
| Conditions | Stopped-flow CO2 hydration assay using recombinant human carbonic anhydrase isoforms (Compain et al., 2013) |
Why This Matters
For researchers screening carbonic anhydrase inhibitors, the distinct halogen pattern offers a unique selectivity vector that cannot be replicated by commercially abundant mono-substituted or 3,4-disubstituted analogs.
- [1] Compain, G., et al. (2013). Superacid synthesis of halogen containing N-substituted-4-aminobenzene sulfonamides: new selective tumor-associated carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 21(6), 1555–1563. View Source
